5-Amino-1-chloroisoquinoline
Overview
Description
5-Amino-1-chloroisoquinoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-chloroisoquinoline is the Nicotinamide N-Methyltransferase (NNMT) enzyme . This enzyme plays a significant role in various metabolic disorders and obesity .
Mode of Action
This compound interacts with its target, the NNMT enzyme, by inhibiting its activity . This interaction leads to changes in the metabolic processes within the body, particularly those related to energy metabolism and muscle mass preservation .
Biochemical Pathways
The inhibition of the NNMT enzyme by this compound affects several biochemical pathways. Specifically, it promotes the conversion of white fat cells to metabolically active brown-like fat cells . Additionally, it stimulates the expression of genes that play a crucial role in metabolism regulation through the activation of the SIRT1 pathway .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include improved energy metabolism and preservation of muscle mass . It also aids in weight management by influencing metabolic processes that promote fat burning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s action may be affected by the individual’s overall health status, diet, and other environmental factors.
Biochemical Analysis
Biochemical Properties
5-Amino-1-chloroisoquinoline plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes . The interaction between this compound and NNMT can influence the enzyme’s activity, leading to changes in metabolic pathways and energy metabolism.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells . This conversion aids in weight management and improved metabolism. Additionally, it can activate the SIRT1 pathway, stimulating the expression of genes crucial for metabolism regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key interactions is with the NNMT enzyme, where this compound modulates the enzyme’s activity, affecting the methylation status of histones and DNA . This modulation influences gene expression and cellular metabolism, highlighting the compound’s role in regulating metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to significant changes in cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research indicates that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on metabolic processes . For example, in studies involving mice, a dosage of 100 mg/kg was found to be tolerable and effective in modulating metabolic pathways without causing significant toxicity . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes such as NNMT, which plays a crucial role in energy metabolism and cellular function . By modulating these metabolic pathways, this compound can affect metabolic flux and metabolite levels, contributing to its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these locations, ensuring its proper function and interaction with other biomolecules.
Properties
IUPAC Name |
1-chloroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELEGMETMZLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332698 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-54-8 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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